molecular formula C8H6ClNO3 B14840346 (6-Chloro-4-formylpyridin-2-YL)acetic acid

(6-Chloro-4-formylpyridin-2-YL)acetic acid

Cat. No.: B14840346
M. Wt: 199.59 g/mol
InChI Key: JBNJKXOYODCTIX-UHFFFAOYSA-N
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Description

(6-Chloro-4-formylpyridin-2-YL)acetic acid is a chemical compound with the molecular formula C8H6ClNO3. It is a derivative of pyridine, characterized by the presence of a chloro group at the 6th position, a formyl group at the 4th position, and an acetic acid moiety at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4-formylpyridin-2-YL)acetic acid typically involves multi-step organic reactions. One common method includes the chlorination of 2-pyridinecarboxaldehyde followed by formylation and subsequent acetic acid substitution. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-4-formylpyridin-2-YL)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

Scientific Research Applications

(6-Chloro-4-formylpyridin-2-YL)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (6-Chloro-4-formylpyridin-2-YL)acetic acid exerts its effects involves interactions with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (6-Chloro-4-methylpyridin-2-YL)acetic acid: Similar structure but with a methyl group instead of a formyl group.

    (6-Chloro-4-hydroxypyridin-2-YL)acetic acid: Contains a hydroxyl group instead of a formyl group.

Uniqueness

Its structural features make it a versatile compound in synthetic chemistry and various research fields .

Properties

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

2-(6-chloro-4-formylpyridin-2-yl)acetic acid

InChI

InChI=1S/C8H6ClNO3/c9-7-2-5(4-11)1-6(10-7)3-8(12)13/h1-2,4H,3H2,(H,12,13)

InChI Key

JBNJKXOYODCTIX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)Cl)C=O

Origin of Product

United States

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